molecular formula C13H24ClNO B14664621 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride CAS No. 49851-35-6

2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride

Cat. No.: B14664621
CAS No.: 49851-35-6
M. Wt: 245.79 g/mol
InChI Key: USMYJZDKAPXCPY-UHFFFAOYSA-N
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Description

2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to produce the desired compound. The reaction conditions often include the use of microwave irradiation to reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of high-temperature and high-pressure conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions can vary widely. For instance, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride apart is its unique structure, which allows it to interact with a broader range of biological targets compared to other indole derivatives. This makes it a valuable compound for various research applications .

Properties

CAS No.

49851-35-6

Molecular Formula

C13H24ClNO

Molecular Weight

245.79 g/mol

IUPAC Name

2,4-dimethyl-2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydropyrano[2,3-b]indol-1-ium;chloride

InChI

InChI=1S/C13H23NO.ClH/c1-8-7-9(2)15-13-12(8)10-5-3-4-6-11(10)14-13;/h8-14H,3-7H2,1-2H3;1H

InChI Key

USMYJZDKAPXCPY-UHFFFAOYSA-N

Canonical SMILES

CC1CC([OH+]C2C1C3CCCCC3N2)C.[Cl-]

Origin of Product

United States

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